n-Butyl-2-chloroacetamide
Overview
Description
Synthesis Analysis
The synthesis of n-Butyl-2-chloroacetamide and its derivatives primarily involves chloroacetylation of corresponding amines. For example, the synthesis of various N-aryl 2-chloroacetamides is achieved through the chloroacetylation of aryl amine, highlighting the versatility and reactivity of these compounds towards nucleophiles, leading to the formation of diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene (Abdel‐Latif et al., 2020).
Molecular Structure Analysis
The molecular structure and vibrational characteristics of chloroacetamides have been extensively studied through spectroscopic methods and quantum chemical investigations. For instance, N-(2-methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA) have been synthesized and analyzed to understand the influence of methyl groups on the characteristic frequencies of the amide group, showcasing the impact of substituents on molecular structure (Arjunan et al., 2009).
Chemical Reactions and Properties
Chloroacetamides exhibit a wide range of chemical reactivity, making them valuable in various chemical transformations. The chemical reactivity of these compounds is attributed to the easy replacement of the chlorine atom by nucleophiles, facilitating the synthesis of a diverse array of heterocyclic compounds. This reactivity is crucial for developing synthetic methodologies in organic chemistry (Abdel‐Latif et al., 2020).
Physical Properties Analysis
The physical properties of chloroacetamides, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. The presence of chloro and amide functional groups significantly influences these properties, affecting their applicability in various domains.
Chemical Properties Analysis
The chemical properties of n-Butyl-2-chloroacetamide, including acidity, basicity, reactivity towards nucleophiles, and participation in cyclization reactions, are central to their utility in organic synthesis. These properties are explored through detailed spectroscopic and computational studies, providing insights into their behavior in chemical processes (Arjunan et al., 2009).
Scientific Research Applications
Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides :
- This study examined the biological potential of N-(substituted phenyl)-2-chloroacetamides. It explored the use of chemometric methods to predict properties affecting the biological activity of these compounds, which is crucial in preclinical research (Vastag, Apostolov, & Matijević, 2018).
Herbicidal Applications :
- Research on chloroacetamides such as alachlor and metazachlor has demonstrated their use as herbicides for controlling weeds in various crops. This study indicates their selectivity and efficacy in agricultural contexts (Weisshaar & Böger, 1989).
Chemical Reactivity in Synthesis :
- A study explored the reactivity of nickel metal precursors with chloroacetamide derivatives, leading to various compounds with potential applications in catalysis for cross-coupling reactions. This demonstrates the role of chloroacetamides in synthetic chemistry (Nagar et al., 2020).
Biodegradation and Environmental Impact :
- Research on the biodegradation of butachlor, a chloroacetamide herbicide, by Bacillus altitudinis highlights the environmental impact and potential bioremediation strategies. This is important for understanding the ecological consequences of chloroacetamide use (Kaur & Goyal, 2020).
Chromatographic and Computational Assessment :
- A study focused on the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, assessing their potential biological activity. This research is significant for drug design and pharmaceutical applications (Apostolov, Vastag, Matijević, & Petrović, 2015).
Biodegradation by Microbial Strains :
- A study on Ammoniphilus sp. JF's ability to degrade butachlor highlights the potential of microorganisms in the bioremediation of chloroacetamide-contaminated environments (Singh & Kadapakkam Nandabalan, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-butyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFKFOPYRYZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277217 | |
Record name | n-butyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-2-chloroacetamide | |
CAS RN |
5349-24-6 | |
Record name | 5349-24-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-butyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Butylchloroacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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